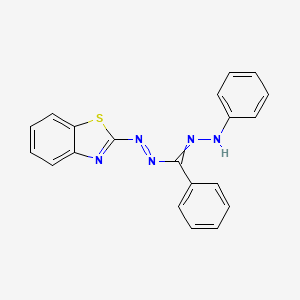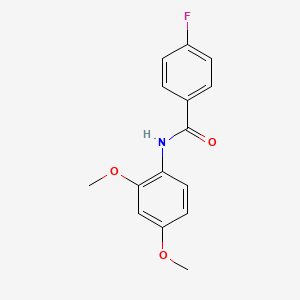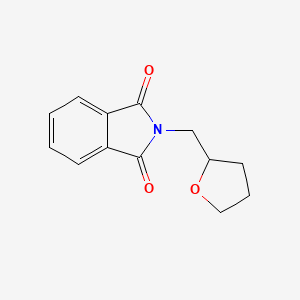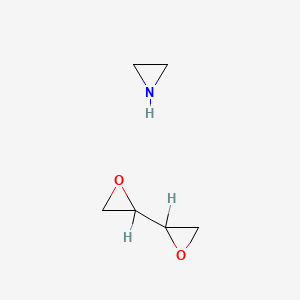
Aziridine;2-(oxiran-2-yl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridine;2-(oxiran-2-yl)oxirane, commonly known as polyethylene, is a versatile synthetic resin made from the polymerization of ethylene. It is a member of the polyolefin family and is the most widely used plastic globally. Polyethylene is utilized in various products, ranging from clear food wrap and shopping bags to detergent bottles and automobile fuel tanks .
准备方法
Synthetic Routes and Reaction Conditions
Polyethylene is synthesized through the polymerization of ethylene gas. The process involves passing ethylene gas through a catalyst at high temperatures. The polymer chains grow by linking together to form long, repeating chains . There are several methods for polyethylene synthesis, including:
High-Pressure Polymerization: This method involves polymerizing ethylene at very high pressures (up to 3000 atmospheres) and temperatures (up to 300°C). This process produces low-density polyethylene (LDPE).
Ziegler-Natta Polymerization: This method uses catalysts such as titanium chloride and triethylaluminum at lower pressures and temperatures to produce high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).
Industrial Production Methods
Industrial production of polyethylene typically involves large-scale polymerization reactors where ethylene gas is polymerized using catalysts. The process can be continuous or batch, depending on the desired product and production scale. The polymer is then extruded, pelletized, and further processed into various forms .
化学反应分析
Types of Reactions
Polyethylene undergoes several types of chemical reactions, including:
Oxidation: Polyethylene can be oxidized to form various oxidation products, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Halogenation, such as chlorination and bromination, can occur, leading to the formation of halogenated polyethylene.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or ozone in the presence of catalysts.
Reduction: Requires reducing agents like hydrogen gas in the presence of metal catalysts.
Substitution: Halogenation reactions use halogen gases or halogen-containing compounds.
Major Products
Oxidation: Produces alcohols, ketones, and carboxylic acids.
Reduction: Produces reduced forms of polyethylene.
Substitution: Produces halogenated polyethylene.
科学研究应用
Polyethylene has numerous applications in scientific research, including:
Chemistry: Used as a base material for creating various chemical compounds and composites.
Biology: Utilized in the production of laboratory equipment, such as petri dishes and pipettes.
Medicine: Used in medical devices, prosthetics, and drug delivery systems.
Industry: Employed in packaging, construction materials, and automotive components
作用机制
Polyethylene exerts its effects primarily through its physical properties. It is chemically inert, hydrophobic, and has a high molecular weight, which contributes to its stability and durability. The polymer chains form a dense, interlinked network that provides strength and flexibility .
相似化合物的比较
Polyethylene is often compared with other polyolefins, such as polypropylene. While both are used in similar applications, they have distinct differences:
Polypropylene: Has a higher melting point and is more chemically resistant, making it suitable for harsher environments
Polyvinyl Chloride (PVC): More rigid and less flexible than polyethylene, used in construction and piping.
Similar Compounds
- Polypropylene
- Polyvinyl Chloride (PVC)
- Polystyrene
- Polyethylene Terephthalate (PET)
Polyethylene’s unique combination of properties, such as flexibility, chemical resistance, and ease of processing, makes it a highly versatile material in various fields.
属性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC 名称 |
aziridine;2-(oxiran-2-yl)oxirane |
InChI |
InChI=1S/C4H6O2.C2H5N/c1-3(5-1)4-2-6-4;1-2-3-1/h3-4H,1-2H2;3H,1-2H2 |
InChI 键 |
VCFQWUGRKGRPPY-UHFFFAOYSA-N |
SMILES |
C1CN1.C1C(O1)C2CO2 |
规范 SMILES |
C1CN1.C1C(O1)C2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


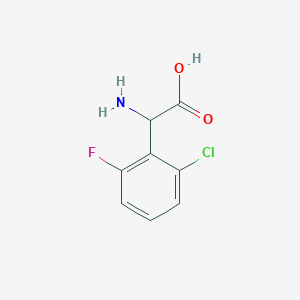
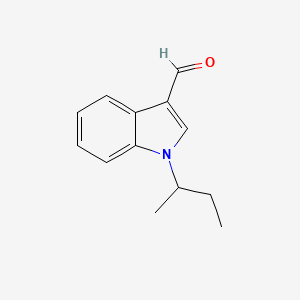
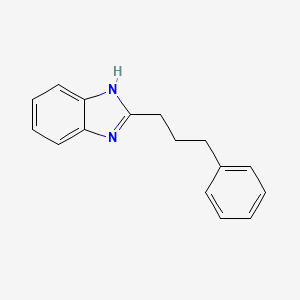
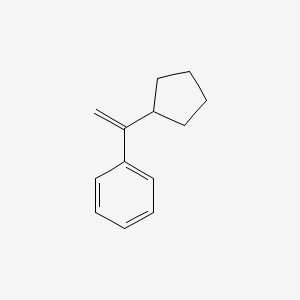
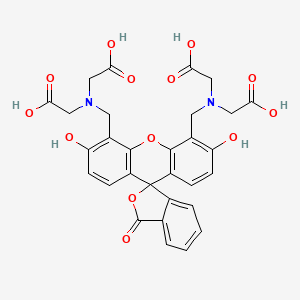
![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1636903.png)
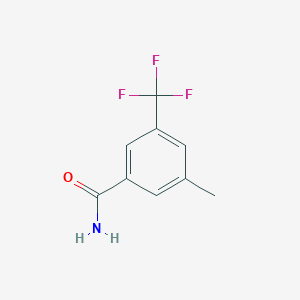
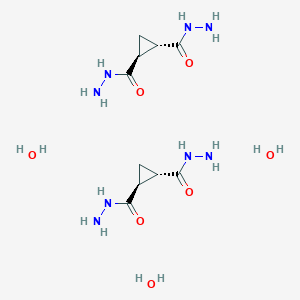
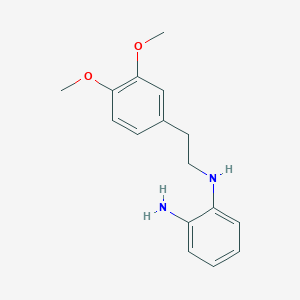
![3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1636928.png)

